N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
The compound “N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a complex organic molecule that contains a furan ring, an ethyl group, a phenyl ring, and a trifluoromethoxy group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . Additionally, amide and ester derivatives containing furan rings can be produced using 2-furoic acid, furfurylamine, and furfuryl alcohol under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring, ethyl group, phenyl ring, and trifluoromethoxy group would all contribute to the overall structure .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions, including addition, intramolecular nucleophilic addition, ring opening, intramolecular Michael addition, and elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Furan compounds generally have interesting properties due to their aromatic nature .Scientific Research Applications
Synthesis and Chemical Reactions
Compounds related to N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide have been studied for their synthetic routes and chemical reactions. For instance, the reaction of furan with ethyl 4,4,4-trifluorobut-2-ynoate in vacuo yields various adducts through Diels-Alder reactions, showcasing the compound's reactivity and potential for further chemical transformations (Barlow, Suliman, & Tipping, 1995). Furthermore, studies on benzo-furan derivatives, such as 2-amino-5-hydroxy-4-(4-nitro-phenyl)benzo-furan-3-carboxylate, have demonstrated promising anti-tumoral activity, highlighting the biomedical applications of such compounds (Diana et al., 2019).
Catalytic Applications
N,N'-Bis(furan-2-ylmethyl)oxalamide, a compound structurally related to the query, has been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This showcases its utility as a bidentate ligand in catalyzing a broad range of coupling reactions, which could be of significant interest in the synthesis of pharmaceutically relevant compounds (Bhunia, Kumar, & Ma, 2017).
Photophysical Properties
The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones represents a notable method for accessing highly functionalized polyheterocyclic compounds. Such processes, which do not require transition metals or oxidants, underscore the potential of furan-containing compounds in synthetic organic chemistry, particularly in the formation of complex molecules with significant photophysical properties (Zhang et al., 2017).
Antimicrobial and Antioxidant Activities
Furan derivatives have been synthesized and evaluated for their antimicrobial, antiurease, and antioxidant activities. Compounds like ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives showcase effective antiurease and antioxidant activities, illustrating the potential of furan-based compounds in the development of new therapeutic agents (Sokmen et al., 2014).
Inhibitive Properties on Corrosion
The inhibitive properties of heterocyclic furan Schiff bases on the corrosion of metals in acidic solutions have been studied, demonstrating the potential of such compounds in protecting metals from corrosion. This application is crucial in industries where metal longevity is essential (Issaadi, Douadi, & Chafaa, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-15(17,18)24-12-3-1-11(2-4-12)20-14(22)13(21)19-7-5-10-6-8-23-9-10/h1-4,6,8-9H,5,7H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTERVWSZIGMYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCC2=COC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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